4-amino-N-(3-chloro-4-methylphenyl)benzamide
Description
4-Amino-N-(3-chloro-4-methylphenyl)benzamide is a benzamide derivative featuring a 4-amino substituent on the benzoyl ring and a 3-chloro-4-methylphenyl group as the amide moiety. Benzamides are widely studied for their diverse pharmacological properties, including antimicrobial, anticonvulsant, enzyme inhibitory, and kinase-modulating activities .
The synthesis of such compounds typically involves coupling substituted anilines with nitrobenzoyl chlorides followed by catalytic reduction (e.g., Ra-Ni/H₂) to convert nitro groups to amines, as demonstrated for structurally similar compounds like 4-amino-N-(2-chlorobenzyl)benzamide .
Properties
IUPAC Name |
4-amino-N-(3-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLCHGPNLRBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methylaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-chloro-4-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines .
Scientific Research Applications
4-amino-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Antimicrobial Activity
Benzamide derivatives with polar or electron-withdrawing substituents often exhibit enhanced antimicrobial activity. For instance:
Table 1: Antimicrobial Activity of Selected Benzamides
The absence of reported data for the target compound highlights a research gap.
Enzyme Inhibition
Carbonic anhydrase (CA) and cholinesterase (ChE) inhibition are key therapeutic targets. Sulfonamide-containing benzamides, such as 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, show potent CA II inhibition (IC₅₀: 0.09–0.58 µM) . In contrast, the target compound lacks a sulfonamide group, which is critical for CA binding. Similarly, acetylcholinesterase (AChE) inhibition is more pronounced in analogues with bulkier substituents , suggesting that the 3-chloro-4-methyl group may offer moderate AChE/BuChE selectivity.
Anticonvulsant Activity
Anticonvulsant benzamides are evaluated using maximal electroshock (MES) and pentylenetetrazole (MET) tests:
Table 2: Anticonvulsant Activity of Selected 4-Aminobenzamides
The target compound’s aromatic substituent may enhance metabolic stability compared to alkyl chains (e.g., amyl), but its efficacy remains unvalidated. Cyclohexyl and α-methylbenzyl substituents in analogues demonstrate higher potency and safety profiles (PI > 9) , suggesting that steric and electronic effects at the amide moiety significantly influence activity.
Kinase and HDAC Inhibition
Benzamides with extended aromatic systems, such as N-(3-methoxyl-4-chlorphenyl)-4-[(7-chloro-4-quinoline)amino]benzamide, exhibit dual kinase and histone deacetylase (HDAC) inhibitory activity . The target compound’s simpler structure lacks the quinoline moiety critical for kinase binding, underscoring the importance of π-π interactions in such applications.
Biological Activity
4-amino-N-(3-chloro-4-methylphenyl)benzamide, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry for its biological activities. This article explores the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features an amide functional group attached to a phenyl ring, which is further substituted with a chlorine atom and a methyl group. These substituents play crucial roles in modulating the compound’s biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study found that thiazole derivatives exhibited IC50 values less than that of doxorubicin against specific cancer cell lines, suggesting that modifications in the phenyl ring can enhance anticancer activity . The presence of electron-withdrawing groups, such as chlorine, is often correlated with increased potency .
Antibacterial Activity
Compounds with an amide linkage have demonstrated antibacterial properties. The introduction of electron-withdrawing groups has been shown to enhance these activities.
- Research Findings : A study on thiazole derivatives indicated that compounds with similar structural features to this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 93.7 µg/mL .
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how modifications to the chemical structure influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Chlorine at meta position | Increases cytotoxicity and antibacterial efficacy |
| Methyl group | Enhances lipophilicity and cellular uptake |
| Amine group | Contributes to hydrogen bonding interactions |
The presence of a methyl group at the para position relative to the amide enhances the compound's lipophilicity, facilitating better membrane penetration and potentially increasing biological activity .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with protein synthesis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
